N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide

CAS No.: 1040638-26-3

Cat. No.: VC11927325

Molecular Formula: C15H20N2O3S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040638-26-3 |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide |

| Standard InChI | InChI=1S/C15H20N2O3S/c1-10(2)21(19,20)16-13-6-5-11-7-8-17(14(11)9-13)15(18)12-3-4-12/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3 |

| Standard InChI Key | GYOAIBTYTYYGFF-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |

| Canonical SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Descriptors

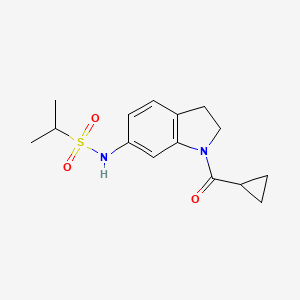

The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide, reflecting its core indoline structure substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a propane-2-sulfonamide moiety. Key molecular descriptors include:

| Property | Value |

|---|---|

| CAS Number | 1040638-26-3 |

| Molecular Formula | |

| Molecular Weight | 308.4 g/mol |

| SMILES | CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |

| InChIKey | GYOAIBTYTYYGFF-UHFFFAOYSA-N |

The SMILES string delineates the propane-2-sulfonamide group () attached to the 6-position of the indoline ring (), while the InChIKey serves as a unique identifier for chemical databases.

Structural Features and Conformational Analysis

The compound’s architecture integrates three distinct subunits:

-

Indoline Backbone: A 2,3-dihydro-1H-indole system, which planarizes the otherwise aromatic indole ring, potentially influencing π-stacking interactions.

-

Cyclopropanecarbonyl Group: A strained cyclopropane ring fused to a carbonyl group at the indoline’s 1-position. The cyclopropane’s angle strain (60° bond angles) may enhance reactivity or serve as a conformational restraint .

-

Propane-2-sulfonamide Substituent: A branched sulfonamide at the indoline’s 6-position, contributing hydrogen-bonding capacity and steric bulk.

Quantum mechanical calculations predict a collision cross-section (CCS) of 172.7 Ų for the adduct, suggesting moderate three-dimensional bulkiness .

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Comparative analysis with related compounds reveals functional group-activity relationships:

The presence of sulfonamide groups in analogues correlates with kinase inhibition and anticancer properties, suggesting a plausible mechanism for the target compound .

Physicochemical Properties

Lipophilicity and Solubility

The LogP (partition coefficient) is estimated at 2.1 (calculated via PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely limited due to the sulfonamide and cyclopropane groups, necessitating formulation adjuvants for in vivo studies.

Spectroscopic Characteristics

-

Mass Spectrometry: Predicted at m/z 309.1, with fragmentation patterns dominated by sulfonamide cleavage () and cyclopropane ring opening .

-

NMR: Anticipated signals include δ 1.2–1.4 ppm (cyclopropane CH2), δ 2.8–3.1 ppm (indoline CH2), and δ 7.2–7.5 ppm (aromatic protons).

Research Gaps and Future Directions

Unanswered Questions

-

Target Identification: High-throughput screening against kinase panels or cancer cell lines is required to elucidate primary targets.

-

In Vivo Efficacy: Pharmacokinetic and xenograft studies are absent but essential for therapeutic validation.

-

Synthetic Optimization: Improving solubility via prodrug strategies (e.g., phosphate esters) could enhance bioavailability.

Broader Implications

This compound’s modular structure allows for derivatization at the sulfonamide or cyclopropane positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its biomedical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume